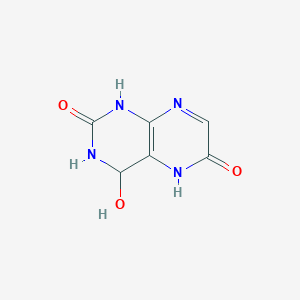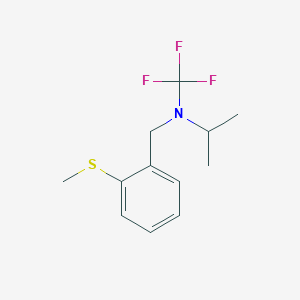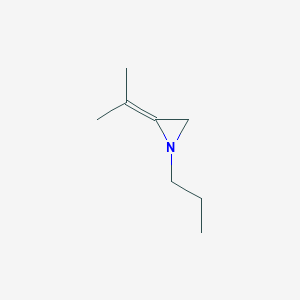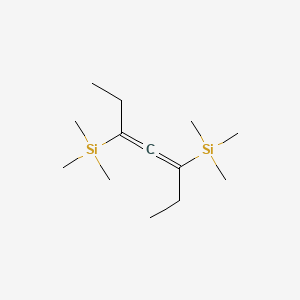
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is an organic compound with the molecular formula C16H15NO It is a derivative of pyridine, featuring a methyl group at the second position and a 3-p-tolyloxy-prop-1-ynyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methylpyridine and 3-p-tolyloxy-prop-1-yne.
Reaction Conditions: The key reaction involves the coupling of 2-methylpyridine with 3-p-tolyloxy-prop-1-yne under specific conditions. This is often achieved using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the alkyne group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(3-phenoxy-prop-1-ynyl)pyridine
- 2-Methyl-6-(3-methoxy-prop-1-ynyl)pyridine
- 2-Methyl-6-(3-ethoxy-prop-1-ynyl)pyridine
Uniqueness
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
851854-41-6 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-methyl-6-[3-(4-methylphenoxy)prop-1-ynyl]pyridine |
InChI |
InChI=1S/C16H15NO/c1-13-8-10-16(11-9-13)18-12-4-7-15-6-3-5-14(2)17-15/h3,5-6,8-11H,12H2,1-2H3 |
Clave InChI |
GMIZGDGVYPBQCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC#CC2=CC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



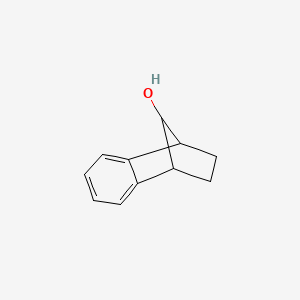
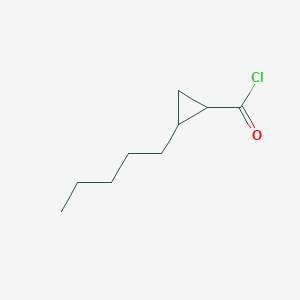

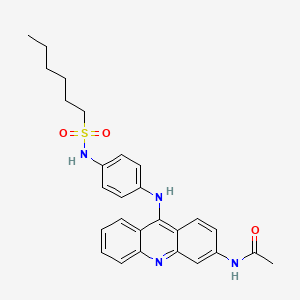
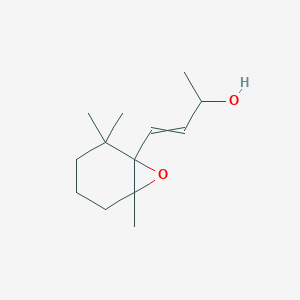
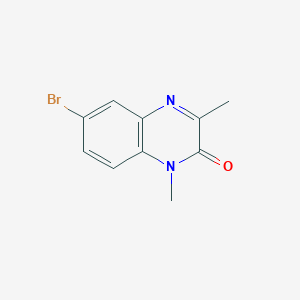
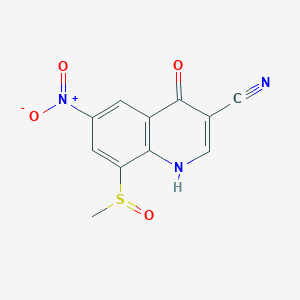
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)

